(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate
CAS No.: 622797-37-9
Cat. No.: VC11913792
Molecular Formula: C22H21NO4
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622797-37-9 |
|---|---|
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | [(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate |
| Standard InChI | InChI=1S/C22H21NO4/c1-3-23(4-2)22(25)26-17-13-14-18-20(15-17)27-19(21(18)24)12-8-11-16-9-6-5-7-10-16/h5-15H,3-4H2,1-2H3/b11-8+,19-12- |
| Standard InChI Key | OGYADIVVARRNRC-NTCPEWOASA-N |
| Isomeric SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
| SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
| Canonical SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Introduction
The compound (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate belongs to a class of benzofuran derivatives, which are heterocyclic compounds known for their diverse biological and pharmacological activities. Benzofuran derivatives have been extensively studied for their potential as anticancer agents, antimicrobial compounds, and anti-inflammatory drugs due to their unique structural properties and ability to interact with biological targets effectively .
Structural Characteristics
This compound features:
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A benzofuran core, a fused benzene and furan ring system, which is central to its biological activity.
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A phenylallylidene group, contributing to its hydrophobic interactions and binding affinity in biological systems.
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A diethylcarbamate moiety, which may enhance solubility and pharmacokinetics.
The molecular structure suggests potential for high biological activity due to the conjugated system and functional groups that facilitate target interaction.
Synthesis
The synthesis of benzofuran derivatives typically involves:
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Cyclization reactions to form the benzofuran core.
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Functionalization through condensation reactions with aldehydes or other electrophiles to introduce substituents like phenylallylidene groups .
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Addition of carbamates via reaction with isocyanates or related reagents.
Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been explored to improve yield and reduce environmental impact .
Anticancer Potential
Benzofuran derivatives, including compounds structurally similar to (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate, have shown significant anticancer activity:
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Selective Cytotoxicity: Studies indicate that benzofurans can selectively target cancer cells while sparing normal cells by inducing apoptosis through caspase activation .
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DNA Interaction: These compounds often interact with DNA, inhibiting replication or transcription processes critical for cancer cell survival .
Antimicrobial Activity
Benzofuran derivatives exhibit antimicrobial properties against bacteria, fungi, and viruses by disrupting cell membranes or inhibiting key enzymes .
Research Data
Applications and Future Directions
This compound holds promise for:
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Cancer Therapy: As a selective agent with reduced side effects compared to conventional chemotherapy.
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Drug Development: As a scaffold for designing more potent derivatives.
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Pharmacological Exploration: Investigating its role in treating inflammatory and infectious diseases.
Future research should focus on improving synthetic methods, conducting in vivo studies, and exploring its mechanism of action at the molecular level.
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